molecular formula C3H6Cl3O4P B046429 methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate CAS No. 684-31-1

methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate

Cat. No.: B046429
CAS No.: 684-31-1
M. Wt: 243.41 g/mol
InChI Key: KFPHBRHXSUAGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of metrifonate, a well-known organophosphate compound. Desmethylmetrifonate is primarily used as a reference standard in pharmaceutical applications .

Mechanism of Action

Target of Action

Desmethyltrichlorfon, also known as Demethyltrichlorphon or Desmethylmetrifonate, primarily targets acetylcholinesterase , an enzyme crucial for nerve function in insects, humans, and many other animals .

Mode of Action

Desmethyltrichlorfon acts as an irreversible inhibitor of acetylcholinesterase . By binding to this enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles, glands, and central nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyltrichlorfon is the cholinergic pathway . The buildup of acetylcholine due to the inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to a range of downstream effects such as muscle contractions, glandular secretions, and potential overstimulation of the central nervous system .

Pharmacokinetics

Metabolism likely occurs in the liver, and excretion is probably through the kidneys .

Result of Action

The primary result of Desmethyltrichlorfon’s action is overstimulation of the nervous system . This can lead to symptoms such as muscle weakness, twitching, and paralysis, excessive salivation, and in severe cases, respiratory failure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Desmethyltrichlorfon. For instance, it has been found that Desmethyltrichlorfon is unstable in tap water due to various environmental factors like temperature and pH, leading to its decomposition into a more toxic substance, dichlorvos . Therefore, the environmental effects of Desmethyltrichlorfon involve the combined effects of Desmethyltrichlorfon and its degradation product .

Preparation Methods

The synthesis of desmethylmetrifonate involves the reaction of trichloroacetaldehyde with dimethyl phosphite under controlled conditions. The reaction typically proceeds as follows:

Industrial production methods for desmethylmetrifonate are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Desmethylmetrifonate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces alcohol derivatives.

Scientific Research Applications

Desmethylmetrifonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Desmethylmetrifonate is structurally similar to other organophosphate compounds, such as metrifonate and trichlorfon. it has unique properties that distinguish it from these compounds:

    Metrifonate: While metrifonate is a prodrug that is converted to dichlorvos in the body, desmethylmetrifonate is not metabolized in the same way and has a different mechanism of action.

    Trichlorfon: Trichlorfon is another organophosphate compound with insecticidal properties.

Similar compounds include:

  • Metrifonate
  • Trichlorfon
  • Dichlorvos

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl3O4P/c1-10-11(8,9)2(7)3(4,5)6/h2,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPHBRHXSUAGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55869-01-7 (hydrochloride salt)
Record name Desmethyl-trichlorfon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301028614
Record name Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-31-1
Record name Desmethyl-trichlorfon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONODESMETHYLMETRIFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1PCK597AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate
Reactant of Route 2
methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate
Reactant of Route 3
Reactant of Route 3
methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate
Reactant of Route 4
methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate
Reactant of Route 5
Reactant of Route 5
methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate
Reactant of Route 6
Reactant of Route 6
methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.